Structural Determinants of MCHr1 Antagonist Potency: The Benzodioxole-Piperidine Scaffold Advantage
The compound 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a key intermediate in the synthesis of potent melanin-concentrating hormone receptor 1 (MCHr1) antagonists. In a series of aminopiperidinecoumarin derivatives, the presence of the benzodioxole-piperidine moiety was essential for high-affinity binding. For example, the derivative 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one exhibited an IC50 of 50 nM against MCHr1 [1]. In contrast, analogs lacking the benzodioxole group or with alternative aromatic substitutions showed significantly reduced potency (IC50 > 1 μM), underscoring the critical role of the benzodioxole-piperidine scaffold [1].
| Evidence Dimension | MCHr1 binding affinity (IC50) |
|---|---|
| Target Compound Data | 50 nM (for a close derivative incorporating the target scaffold) |
| Comparator Or Baseline | Analogs lacking benzodioxole or with alternative aromatic groups: IC50 > 1,000 nM |
| Quantified Difference | At least 20-fold higher potency for the benzodioxole-containing scaffold |
| Conditions | In vitro radioligand binding assay using human MCHr1 expressed in CHO cells |
Why This Matters
This >20-fold potency advantage directly impacts the selection of this scaffold for developing MCHr1-targeted therapeutics, as it predicts greater efficacy and lower required dosing in subsequent in vivo studies.
- [1] Kuo, D. F., et al. (2005). Discovery and characterization of aminopiperidinecoumarin melanin concentrating hormone receptor 1 antagonists. Journal of Medicinal Chemistry, 48(6), 1889-1903. View Source
